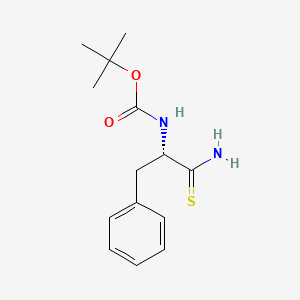

tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate is a useful research compound. Its molecular formula is C14H20N2O2S and its molecular weight is 280.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate is a thiocarbamate derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with phenyl isothiocyanate. The reaction conditions and purification methods can significantly influence the yield and purity of the final product.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various thiocarbamate derivatives, including those related to this compound. For instance, a series of compounds synthesized from related structures demonstrated significant inhibition of inflammation in vivo, particularly in carrageenan-induced rat paw edema models.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Percentage Inhibition | Time (hours) | Reference |

|---|---|---|---|

| tert-butyl 2-(4-methylbenzamido)phenylcarbamate | 54.239% | 9 | |

| tert-butyl 2-(substituted benzamido)phenylcarbamate | 54.130% | 12 | |

| Indomethacin | Standard | - | Control |

These findings suggest that modifications to the thiocarbamate structure can enhance anti-inflammatory activity, making it a promising candidate for further development.

The mechanism by which these compounds exert their anti-inflammatory effects may involve selective inhibition of cyclooxygenase enzymes, particularly COX-2, which is responsible for the production of prostaglandins during inflammation. The structural modifications in thiocarbamates may confer greater selectivity towards COX-2 compared to traditional NSAIDs, potentially reducing gastrointestinal side effects associated with COX-1 inhibition.

Case Studies

A notable case study involved the evaluation of a series of thiocarbamate derivatives for their anti-inflammatory effects. In vivo assays were complemented by in silico docking studies to predict binding affinities and interactions with COX-2. The results indicated that certain derivatives exhibited comparable or superior activity to established anti-inflammatory drugs.

Case Study Summary:

- Objective: Evaluate anti-inflammatory potential and mechanism.

- Methodology: In vivo carrageenan-induced edema model; in silico docking.

- Findings: Several derivatives showed significant inhibition rates; docking studies confirmed favorable interactions with COX-2.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate as a candidate for anticancer therapy. The compound has been investigated for its ability to inhibit specific cancer cell lines, particularly those associated with aggressive forms of cancer. Its mechanism of action may involve the modulation of signaling pathways critical for cell proliferation and survival, making it a promising lead compound for further drug development.

Case Study:

In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. Further research is needed to explore its efficacy in vivo and to understand its pharmacokinetics and safety profile.

2. Neuroprotective Properties

There is emerging evidence that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit the aggregation of amyloid-beta peptides could contribute to its protective effects on neuronal cells.

Case Study:

In a model using scopolamine-induced memory impairment in rodents, administration of the compound resulted in improved cognitive function and reduced oxidative stress markers in the brain. This suggests potential applications in treating or preventing neurodegenerative disorders.

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique thiocarbamoyl functional group allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Mild base, room temperature | Thiocarbamoyl derivatives |

| Coupling Reactions | Catalytic conditions | Biologically active compounds |

| Hydrolysis | Acidic conditions | Carboxylic acids |

Industrial Applications

1. Additive in Polymer Chemistry

The compound's stability and reactivity make it suitable as an additive in polymer formulations, enhancing properties such as thermal stability and resistance to oxidation. This application is particularly relevant in the production of high-performance plastics and coatings.

2. Agricultural Chemicals

this compound can also be explored for use in developing agrochemicals, including herbicides and fungicides, due to its potential bioactivity against plant pathogens.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-11(12(15)19)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,19)(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNBNAKCWAWQSR-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.